Poziotinib

Beschreibung

Poziotinib has been used in trials studying the treatment of Breast Cancer, Metastatic Breast Cancer, Increased Drug Resistance, Adenocarcinoma of Lung Stage IV, and Adenocarcinoma of Lung Stage IIIB, among others.

Poziotinib is an orally bioavailable, quinazoline-based, irreversible pan-epidermal growth factor receptor (EGFR or HER) inhibitor, with potential antineoplastic activity. Upon oral administration, poziotinib inhibits EGFR (HER1 or ErbB1), HER2 and HER4, thereby inhibiting proliferation of tumor cells in which these receptors are overexpressed and/or mutated. EGFRs, cell surface receptor tyrosine kinases upregulated or mutated in a variety of cancer cell types, play key roles in cellular proliferation and survival.

POZIOTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

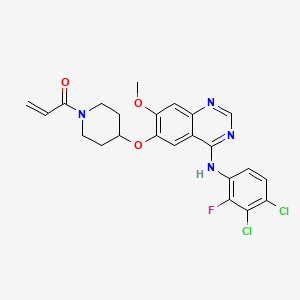

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFWVDIFUFFKJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148853 |

Source

|

| Record name | Poziotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092364-38-9 |

Source

|

| Record name | Poziotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poziotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poziotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poziotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POZIOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Challenge of EGFR Exon 20 Mutations in NSCLC

An In-depth Technical Guide to the Mechanism of Action of Poziotinib in EGFR Exon 20 Mutations

For Researchers, Scientists, and Drug Development Professionals

Mutations in the epidermal growth factor receptor (EGFR) are significant oncogenic drivers in non-small cell lung cancer (NSCLC), occurring in approximately 15% of patients.[1] While deletions in exon 19 and the L858R substitution in exon 21 are the most common and are sensitive to various tyrosine kinase inhibitors (TKIs), insertions in exon 20 (EGFRex20ins) represent the third most frequent type of EGFR mutation, accounting for 4-12% of all EGFR-mutated NSCLCs.[2][3] These mutations are notoriously challenging to treat as they are intrinsically resistant to most standard EGFR TKIs.[2][4] This resistance stems from structural changes in the drug-binding pocket of the EGFR kinase domain, which reduces the efficacy of conventional inhibitors.[5][6][7]

Poziotinib: A Novel Kinase Inhibitor for a Recalcitrant Target

Poziotinib is a potent, irreversible, quinazoline-based tyrosine kinase inhibitor.[8] Preclinical models demonstrated its particular activity against a subset of EGFR mutations, specifically exon 20 insertions.[9] Its unique structural properties—small size and flexibility—allow it to circumvent the steric hindrance imposed by the exon 20 insertion, a key limitation for larger, more rigid TKIs.[4] This has positioned poziotinib as a promising therapeutic agent for this specific, hard-to-treat patient population.

Core Mechanism of Action

Structural Basis of Inhibition: Overcoming Steric Hindrance

EGFR exon 20 insertions are characterized by the addition of amino acids in the loop immediately following the C-helix of the kinase domain.[5][6][7] This alteration remodels the drug-binding pocket, making it smaller and sterically hindering the binding of many TKIs.[4] Poziotinib's compact and flexible structure enables it to fit into this constricted pocket and form a covalent bond with the Cys797 residue, leading to potent and irreversible inhibition of the kinase.[10]

The Critical Role of Insertion Location

The therapeutic efficacy of poziotinib is highly dependent on the specific location of the amino acid insertions within exon 20.[1] This has led to a sub-classification of these mutations:

-

Near-Loop Insertions: Occurring between amino acids A767 and P772.[1][5][6][7]

-

Far-Loop Insertions: Occurring beyond amino acid P772.[1][5][6][7]

Preclinical modeling and clinical data have consistently shown that tumors with near-loop insertions are significantly more sensitive to poziotinib than those with far-loop insertions.[1][5][11] Molecular dynamics simulations suggest that near-loop insertions result in multiple conformational states and lower transitional energy compared to far-loop insertions, which may explain the differential drug sensitivity.[11]

Inhibition of Downstream Signaling Pathways

Aberrant activation of EGFR due to exon 20 insertions leads to the continuous stimulation of downstream signaling cascades that drive tumor growth and proliferation.[3][12] The two primary pathways involved are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: A key regulator of cell growth, metabolism, and survival.[3][12]

By irreversibly inhibiting the EGFR kinase, poziotinib effectively blocks the phosphorylation and activation of these downstream effectors.[12] This shutdown of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.

References

- 1. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]

- 6. Poziotinib Shows Activity in EGFR Exon 20–Mutant NSCLC, With Efficacy Dependent on Insertion Location - The ASCO Post [ascopost.com]

- 7. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location - ecancer [ecancer.org]

- 8. ascopubs.org [ascopubs.org]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

- 11. Poziotinib for EGFR exon 20-insertion NSCLC: Clinical efficacy of the phase 2 ZENITH trial and differential impact of EGFR exon 20 insertion location on sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Poziotinib: A Deep Dive into its Molecular Framework and Target Engagement

For Immediate Release

This technical guide offers an in-depth analysis of Poziotinib, a potent, irreversible pan-HER tyrosine kinase inhibitor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular architecture of Poziotinib and the kinetics of its interaction with key oncogenic drivers, particularly in the context of non-small cell lung cancer (NSCLC) with EGFR and HER2 exon 20 insertion mutations.

Molecular Structure of Poziotinib

Poziotinib (HM781-36B) is a quinazoline-based small molecule designed for oral administration.[1] Its structural framework is pivotal to its mechanism of action, enabling it to form a covalent bond with its target kinases.

Table 1: Molecular Identifiers for Poziotinib [1][2][3][4][5]

| Identifier | Value |

| IUPAC Name | 1-[4-[[4-[(3,4-dichloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-1-piperidinyl]-2-propen-1-one |

| Chemical Formula | C₂₃H₂₁Cl₂FN₄O₃ |

| Molecular Weight | 491.34 g/mol |

| Canonical SMILES | C=CC(=O)N1CCC(CC1)OC2=CC3=C(C=C2OC)N=CN=C3NC4=C(C(=C(C=C4)Cl)Cl)F |

| PubChem CID | 25127713 |

Binding Kinetics and Potency

Poziotinib functions as an irreversible inhibitor, forming a covalent bond with a cysteine residue within the ATP-binding site of the HER family of kinases (EGFR/HER1, HER2, and HER4).[3][6] This irreversible binding leads to sustained inhibition of the kinase activity. The potency of Poziotinib has been extensively evaluated against wild-type and mutated forms of EGFR and HER2, with a particular focus on exon 20 insertion mutations, which are notoriously resistant to other tyrosine kinase inhibitors (TKIs).

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Poziotinib has demonstrated low nanomolar IC50 values against a range of EGFR and HER2 variants.

Table 2: Poziotinib IC50 Values against Wild-Type and Mutated HER Family Kinases [3][6][7]

| Target | IC50 (nM) |

| EGFR (Wild-Type) | 3.2 |

| HER2 (Wild-Type) | 5.3 |

| HER4 (Wild-Type) | 23.5 |

| EGFR (T790M mutant) | 4.2 |

| EGFR (L858R/T790M mutant) | 2.2 |

Table 3: Poziotinib IC50 Values against EGFR and HER2 Exon 20 Insertion Mutants in Ba/F3 Cells [8]

| Cell Line (Mutation) | Average IC50 (nM) |

| EGFR Exon 20 Mutants | 1.0 |

| HER2 Exon 20 Mutants | 1.9 |

These data highlight the exceptional potency of Poziotinib against exon 20 insertion mutations, being significantly more potent than other TKIs like osimertinib and afatinib in these contexts.[8]

Covalent Binding Mechanism

The acrylamide moiety in Poziotinib's structure acts as a Michael acceptor, facilitating the covalent interaction with the thiol group of a cysteine residue (Cys797 in EGFR and the homologous Cys805 in HER2) in the kinase domain.[9] The stereochemistry of Poziotinib has been shown to be crucial for this covalent bond formation, with one enantiomer exhibiting significantly higher activity due to a more favorable conformation for the reaction.[10]

While specific kinetic constants such as the association rate constant (k_on), dissociation rate constant (k_off), and residence time have not been extensively published for Poziotinib, its irreversible covalent binding implies a very slow off-rate, leading to prolonged target inhibition.

Experimental Methodologies

The characterization of Poziotinib's binding kinetics and cellular effects relies on a suite of established in vitro and cell-based assays.

In Vitro Kinase Assay (General Protocol)

These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.

-

Reaction Mixture Preparation : A reaction buffer containing Tris-HCl, MgCl₂, and EDTA is prepared.

-

Enzyme and Substrate : A recombinant kinase (e.g., EGFR or HER2) and a suitable substrate (e.g., a synthetic peptide or a protein like α-casein) are added to the reaction mixture.

-

Inhibitor Addition : Poziotinib, at varying concentrations, is introduced to the reaction wells.

-

Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]-ATP).

-

Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically through methods like filter binding and scintillation counting or fluorescence polarization.[7][11]

Cell Viability Assay (General Protocol)

These assays determine the effect of a compound on cell proliferation and survival.

-

Cell Seeding : Cells (e.g., Ba/F3 cells engineered to express specific EGFR or HER2 mutations) are seeded in 96-well plates at a predetermined density.[12]

-

Compound Treatment : Poziotinib is added to the wells at a range of concentrations.

-

Incubation : The cells are incubated with the compound for a specified duration (e.g., 72 hours).[8]

-

Viability Reagent Addition : A viability reagent, such as MTT or MTS, is added to each well.[13][14]

-

Incubation with Reagent : The plates are incubated for a further 1-4 hours to allow for the metabolic conversion of the reagent by viable cells into a colored formazan product.[13]

-

Data Acquisition : The absorbance of the formazan product is measured using a microplate reader, which correlates with the number of viable cells.

Western Blotting for Phosphoprotein Analysis (General Protocol)

This technique is used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.

-

Cell Lysis : Cells treated with Poziotinib are lysed to extract proteins.

-

Protein Quantification : The total protein concentration in the lysates is determined.

-

SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking : The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-HER2, p-AKT, p-ERK) and total protein controls.

-

Secondary Antibody Incubation : A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

-

Detection : A chemiluminescent substrate is added, and the resulting signal is captured to visualize the protein bands.[9][15]

Signaling Pathway Inhibition

By inhibiting EGFR and HER2, Poziotinib blocks the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Conclusion

Poziotinib is a highly potent, irreversible inhibitor of the HER family of kinases, with remarkable activity against EGFR and HER2 exon 20 insertion mutations. Its unique structural features enable a covalent binding mechanism that leads to sustained target inhibition. The methodologies outlined in this guide provide a framework for the continued investigation of Poziotinib and other covalent inhibitors in the field of oncology drug development. Further research to fully elucidate the detailed binding kinetics of Poziotinib will provide deeper insights into its mechanism of action and potential for therapeutic optimization.

References

- 1. Poziotinib | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Poziotinib hydrochloride | C23H22Cl3FN4O3 | CID 54767257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [precision.fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Poziotinib | HER | Apoptosis | EGFR | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Poziotinib's Activity Against Non-Small Cell Lung Cancer Cell Lines: A Technical Guide

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients harbors mutations in the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. While several generations of tyrosine kinase inhibitors (TKIs) have been developed to target common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors with insertions in exon 20 of EGFR have historically been resistant to these therapies. Poziotinib, a novel, oral, quinazoline-based TKI, has emerged as a promising therapeutic agent for this patient population. This technical guide provides an in-depth overview of the preclinical activity of poziotinib against NSCLC cell lines, with a focus on its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the signaling pathways involved.

Mechanism of Action

Poziotinib is a covalent, irreversible inhibitor of the HER family of tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Its mechanism of action in NSCLC with EGFR exon 20 insertions is attributed to its unique structural properties. The insertion mutations in exon 20 cause steric hindrance in the ATP-binding pocket of the EGFR kinase domain, which limits the access of larger, more rigid TKIs. Poziotinib's smaller size and flexible structure allow it to circumvent this steric hindrance and covalently bind to a cysteine residue (C797) in the active site of the EGFR kinase. This irreversible binding blocks the downstream signaling pathways that drive tumor growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Signaling Pathway of Poziotinib Action

Caption: Poziotinib inhibits the constitutively active EGFR with exon 20 insertions.

Quantitative Data on Poziotinib Activity

The preclinical efficacy of poziotinib has been evaluated in various NSCLC cell line models, including genetically engineered Ba/F3 cells and patient-derived cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug.

Table 1: In Vitro Activity of Poziotinib in Ba/F3 Cells Expressing EGFR Exon 20 Mutations

| EGFR Exon 20 Mutation | Average IC50 (nM) |

| D770_N771insSVD | 0.7 |

| V769_D770insASV | 1.2 |

| H773_V774insNPH | 2.5 |

| A767_V769dupASV | 0.5 |

| Y764_V765insHH | 3.1 |

| M766_A767insASV | 0.9 |

| Wild-Type EGFR | >1000 |

Data is representative and compiled from published studies. Actual values may vary between experiments.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the IC50 values of poziotinib in NSCLC cell lines.

-

Cell Culture: NSCLC cell lines (e.g., NCI-H1975, HCC827, or Ba/F3 cells engineered to express specific EGFR mutations) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, the medium is also supplemented with 10 ng/mL of murine IL-3.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to attach overnight.

-

Drug Treatment: Poziotinib is serially diluted in culture medium to a range of concentrations (e.g., 0.1 nM to 10 µM). The cells are then treated with the different concentrations of poziotinib for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which is an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to untreated control cells, and the IC50 values are calculated using a non-linear regression model in a statistical software like GraphPad Prism.

Western Blotting

This protocol is used to assess the effect of poziotinib on the phosphorylation of EGFR and its downstream signaling proteins.

-

Cell Lysis: NSCLC cells are treated with various concentrations of poziotinib for a specified time (e.g., 2-6 hours). After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

This protocol is used to evaluate the anti-tumor activity of poziotinib in a living organism.

-

Animal Models: Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice) are used.

-

Tumor Implantation: NSCLC cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse. Alternatively, patient-derived xenograft (PDX) models can be established by implanting tumor fragments from a patient's biopsy.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. Poziotinib is administered orally once daily at a specified dose (e.g., 5-15 mg/kg). The control group receives a vehicle control.

-

Tumor Measurement and Monitoring: Tumor volume is measured every 2-3 days using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting or immunohistochemistry). The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for preclinical evaluation of poziotinib in NSCLC.

Mechanisms of Resistance to Poziotinib

Despite the promising activity of poziotinib, acquired resistance can develop. The mechanisms of resistance can be broadly categorized into EGFR-dependent and EGFR-independent pathways.

-

EGFR-Dependent Mechanisms:

-

Secondary Mutations in EGFR: The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. This mutation reduces the binding affinity of poziotinib to EGFR.

-

-

EGFR-Independent Mechanisms:

-

Bypass Signaling Pathway Activation: Tumor cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR. This can occur through:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR.

-

PI3K Pathway Alterations: Mutations in components of the PI3K pathway, such as PIK3CA, can lead to its constitutive activation.

-

-

Epithelial-to-Mesenchymal Transition (EMT): This process involves a change in cell phenotype from an epithelial to a more migratory and invasive mesenchymal state. EMT has been associated with resistance to various EGFR TKIs.

-

Logical Relationship of Poziotinib Resistance Mechanisms

Caption: Mechanisms of acquired resistance to poziotinib in NSCLC.

Conclusion

Poziotinib has demonstrated significant preclinical activity against NSCLC cell lines harboring EGFR exon 20 insertion mutations. Its unique structural characteristics enable it to overcome the steric hindrance that limits the efficacy of other TKIs. While acquired resistance remains a challenge, a deeper understanding of the underlying mechanisms is paving the way for the development of rational combination therapies and next-generation inhibitors to improve clinical outcomes for this patient population. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of NSCLC and drug development.

In-Silico Modeling of Poziotinib's Interaction with EGFR and HER2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in-silico modeling of Poziotinib, a potent tyrosine kinase inhibitor, and its binding mechanisms to Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Poziotinib has demonstrated significant clinical activity, particularly against EGFR and HER2 exon 20 insertion mutations, which are typically resistant to other tyrosine kinase inhibitors. Understanding the molecular interactions underpinning this efficacy is crucial for the rational design of next-generation inhibitors and for optimizing clinical applications. This document details the computational methodologies used to model this binding, summarizes key quantitative data, provides outlines of experimental validation techniques, and visualizes the critical signaling pathways and workflows involved.

Introduction to Poziotinib and its Targets: EGFR and HER2

Poziotinib is a quinazoline-based, irreversible pan-HER inhibitor that covalently binds to the kinase domain of EGFR, HER2, and HER4. Its unique structural characteristics, including its smaller size and flexibility, enable it to overcome the steric hindrance imposed by exon 20 insertion mutations in EGFR and HER2, a common mechanism of resistance to other TKIs.

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, which play a central role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR and HER2 signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular kinase domains and the initiation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Quantitative Analysis of Poziotinib Activity

The potency of Poziotinib against various EGFR and HER2 mutations, particularly exon 20 insertions, has been extensively quantified through in-vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for this, and the data consistently demonstrates Poziotinib's high potency.

| Cell Line | Mutation | Average IC50 (nM) | Reference |

| Ba/F3 | EGFR exon 20 insertion | 1.0 | |

| Ba/F3 | HER2 exon 20 insertion | 1.9 | |

| H1781 | HER2 exon 20 insertion | - | |

| CUTO14 | EGFR A767dupASV | 1.84 | |

| YUL-0019 | EGFR N771delinsFH | 0.30 |

Clinical trials have also provided valuable data on the efficacy of Poziotinib in patients with EGFR and HER2 exon 20 mutant NSCLC.

| Clinical Trial | Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| NCT03066206 | 2 | NSCLC with EGFR exon 20 mutations | 64% (first 11 patients) | Not reached at initial report | |

| ZENITH20 | 2 | NSCLC with HER2 exon 20 mutations | 27.8% | 5.5 months |

In-Silico Modeling Workflow

The in-silico investigation of Poziotinib's binding to EGFR and HER2 typically follows a multi-step computational workflow. This process allows for the prediction and analysis of binding modes, interaction energies, and the impact of mutations.

Methodologies for In-Silico Modeling

3.1.1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For Poziotinib, which forms a covalent bond, specialized covalent docking protocols are necessary.

-

Protein Preparation:

-

Obtain the crystal structure of the target protein (e.g., EGFR or HER2 kinase domain) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Repair any missing residues or loops using homology modeling if necessary.

-

Define the binding site, typically centered around the ATP-binding pocket. For covalent docking, the reactive residue (e.g., Cys797 in EGFR) must be identified.

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of Poziotinib from a chemical database (e.g., PubChem).

-

Generate a 3D conformation and optimize its geometry using a suitable force field.

-

Assign partial charges to the atoms.

-

Define the reactive atom in Poziotinib (the Michael acceptor) that will form the covalent bond.

-

-

Covalent Docking Simulation:

-

Utilize a docking program that supports covalent docking (e.g., AutoDock, GOLD, Schrödinger's CovDock).

-

Specify the covalent bond to be formed between the defined reactive residues of the protein and the ligand.

-

Perform the docking simulation to generate a series of binding poses.

-

Rank the poses based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Visualize the protein-ligand complex to understand the structural basis of binding.

-

3.1.2. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

Parameterize the ligand and the covalent linkage using a suitable force field (e.g., CHARMM, AMBER).

-

-

Simulation Protocol:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 310 K).

-

Equilibrate the system under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

Run the production simulation for a sufficient duration (typically nanoseconds to microseconds) to sample the conformational space.

-

-

Analysis:

-

Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Perform binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.

-

Analyze the trajectory to observe changes in intermolecular interactions over time.

-

EGFR/HER2 Signaling Pathway

Poziotinib exerts its therapeutic effect by inhibiting the kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Experimental Validation Protocols

In-silico predictions must be validated through experimental techniques. The following are key protocols used to confirm the binding of Poziotinib and its effect on EGFR/HER2 signaling.

5.1. Immunoprecipitation (IP) and Western Blotting for Binding and Phosphorylation

This protocol is designed to first isolate EGFR or HER2 from cell lysates and then detect the presence of the other receptor (to confirm dimerization) and the phosphorylation status of key residues.

-

Cell Culture and Lysis:

-

Culture cancer cell lines with known EGFR/HER2 expression (e.g., SK-BR-3, BT-474) to 80-90% confluency.

-

Treat cells with Poziotinib at various concentrations for a specified time.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Quantify the protein concentration of the lysates.

-

-

Immunoprecipitation:

-

Incubate a specific amount of cell lysate (e.g., 500 µg) with a primary antibody against the target protein (e.g., anti-HER2) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-EGFR to detect heterodimerization, or anti-phospho-HER2 to detect phosphorylation).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

5.2. In-Vitro Kinase Assay

This assay directly measures the enzymatic activity of EGFR and HER2 and the inhibitory effect of Poziotinib.

-

Assay Setup:

-

In a microplate, add the purified recombinant EGFR or HER2 kinase domain.

-

Add a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.

-

Add varying concentrations of Poziotinib to different wells.

-

Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Fluorescence-based: Using a fluorescently labeled substrate or antibody.

-

-

-

Data Analysis:

-

Plot the kinase activity against the concentration of Poziotinib.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The in-silico modeling of Poziotinib's binding to EGFR and HER2 provides a powerful framework for understanding its mechanism of action at a molecular level. The combination of molecular docking and molecular dynamics simulations allows for the detailed characterization of the binding interface and the prediction of binding affinities. These computational approaches, when validated by experimental techniques such as immunoprecipitation, western blotting, and in-vitro kinase assays, offer a comprehensive picture of how Poziotinib effectively inhibits these key oncogenic drivers. This integrated approach is invaluable for the ongoing development of targeted cancer therapies.

Poziotinib: A Pan-HER Inhibitor Overcoming Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs) targeting activating mutations in the epidermal growth factor receptor (EGFR). However, the emergence of primary and acquired resistance, particularly in tumors harboring atypical mutations such as exon 20 insertions in EGFR and HER2, presents a significant clinical challenge. Poziotinib, a novel, orally available, quinazoline-based pan-HER inhibitor, has demonstrated significant promise in overcoming TKI resistance. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting poziotinib's role in this setting, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate its activity.

Mechanism of Action: Overcoming Steric Hindrance

First and second-generation EGFR TKIs are largely ineffective against EGFR and HER2 exon 20 insertion mutations.[1] These mutations induce a conformational change in the ATP-binding pocket of the kinase domain, leading to steric hindrance that prevents optimal drug binding.[1] Poziotinib's unique structural features, including its smaller size and increased flexibility, allow it to circumvent this steric clash and effectively bind to and inhibit the kinase activity of these mutated receptors.[1] Preclinical modeling and molecular dynamics simulations have shown that poziotinib can fit into the constrained binding pocket created by exon 20 insertions, a feat that larger TKIs cannot achieve.[1]

Quantitative Preclinical Efficacy of Poziotinib

Preclinical studies have consistently demonstrated the potent and selective activity of poziotinib against cell lines harboring EGFR and HER2 exon 20 insertion mutations. The following tables summarize key quantitative data from these studies, providing a comparative analysis of poziotinib's efficacy against other TKIs.

Table 1: In Vitro Activity of Poziotinib and Comparator TKIs in Ba/F3 Cells Expressing HER2 Exon 20 Insertion Mutations [2]

| HER2 Exon 20 Mutation | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | Neratinib IC50 (nM) | Osimertinib IC50 (nM) |

| A775insYVMA | 1.8 | 10.5 | 12.1 | 11.2 | >1000 |

| G776delinsVC | 2.1 | 12.3 | 14.5 | 13.1 | >1000 |

| P780_Y781insGSP | 1.9 | 11.8 | 13.9 | 12.5 | >1000 |

| Average | 1.9 | 11.5 | 13.5 | 12.3 | >1000 |

Table 2: In Vitro Activity of Poziotinib in NSCLC Cell Lines with EGFR Exon 20 Insertions [3]

| Cell Line | EGFR Exon 20 Insertion | Poziotinib IC50 (nM) |

| NCI-H1975 | L858R/T790M | 36.5 |

| PC-9 | exon 19 del | 0.4 |

| HCC827 | exon 19 del | 0.3 |

| Ba/F3 D770_N771insNPG | D770_N771insNPG | 1.2 |

| Ba/F3 A767_V769dupASV | A767_V769dupASV | 0.8 |

Clinical Efficacy in TKI-Resistant NSCLC

The promising preclinical data for poziotinib led to its evaluation in clinical trials for patients with advanced NSCLC harboring EGFR or HER2 exon 20 insertion mutations who had often progressed on prior therapies. The ZENITH20 trial, a multicenter, multicohort, phase 2 study, has been pivotal in establishing the clinical activity of poziotinib.

Table 3: Efficacy of Poziotinib in Patients with Previously Treated NSCLC with HER2 Exon 20 Insertions (ZENITH20, Cohort 2) [2][4][5]

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 27.8% (95% CI: 18.9-38.2) |

| Disease Control Rate (DCR) | 70.0% (95% CI: 59.4-79.2) |

| Median Progression-Free Survival (PFS) | 5.5 months (95% CI: 3.9-5.8) |

| Median Duration of Response (DoR) | 5.1 months (95% CI: 4.2-5.5) |

Table 4: Efficacy of Poziotinib in a Phase II Study of Patients with NSCLC with EGFR Exon 20 Mutations [3][6]

| Efficacy Endpoint | Value |

| Objective Response Rate (ORR) | 32% (Investigator Assessed) |

| Disease Control Rate (DCR) | 84% |

| Median Progression-Free Survival (PFS) | 5.5 months |

| Median Duration of Response (DoR) | 8.6 months |

| Median Overall Survival (OS) | 19.2 months |

Notably, the efficacy of poziotinib in patients with EGFR exon 20 mutations was found to be highly dependent on the location of the insertion.[7][8] A higher objective response rate of 46% was observed in patients with "near-loop" insertions (amino acids A767 to P772), while no responses were seen in those with "far-loop" insertions.[7][8]

Mechanisms of Acquired Resistance to Poziotinib

Despite its efficacy, acquired resistance to poziotinib can develop. Preclinical and clinical studies have identified several mechanisms of resistance, which can be broadly categorized as EGFR-dependent and EGFR-independent.

EGFR-Dependent Mechanisms:

-

Secondary EGFR mutations: The acquisition of the T790M "gatekeeper" mutation and the C797S mutation in the EGFR kinase domain have been observed in preclinical models of poziotinib resistance.[6] The T790M mutation was also detected in patients who developed resistance to poziotinib.[7]

-

EGFR amplification: Increased copy number of the EGFR gene can also contribute to resistance.[7]

EGFR-Independent Mechanisms:

-

MET Amplification: Activation of the MET receptor tyrosine kinase pathway is a known bypass track for EGFR inhibition and has been identified as a mechanism of resistance to poziotinib.[7]

-

Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells lose their characteristics and gain mesenchymal features, has been associated with resistance to various EGFR TKIs, including poziotinib, in preclinical models.[6]

-

Activation of MAPK and PI3K pathways: Reactivation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, can also mediate resistance.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of poziotinib's role in overcoming TKI resistance.

Generation of TKI-Resistant Cell Lines

Objective: To establish cell line models of acquired resistance to TKIs for in vitro studies.

Methodology (Dose-Escalation Method): [5][10]

-

Cell Culture: Culture parental NSCLC cell lines (e.g., PC-9, HCC827) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Initial TKI Exposure: Begin by exposing the cells to a low concentration of the TKI (e.g., gefitinib, erlotinib, or poziotinib), typically starting at a fraction of the IC50 value.

-

Stepwise Dose Escalation: Gradually increase the concentration of the TKI in the culture medium in a stepwise manner. This is typically done with each cell passage, allowing the cells to adapt to the increasing drug pressure. The concentration increments can be 10-30% at each step.

-

Selection of Resistant Clones: Continue the dose escalation over a period of several months until the cells can proliferate in the presence of a high concentration of the TKI (e.g., 1-2 μM).

-

Characterization: The resulting resistant cell lines should be characterized to confirm their resistance phenotype (e.g., by determining the new IC50 value) and to investigate the underlying resistance mechanisms (e.g., by sequencing for secondary mutations, or western blotting for protein expression changes).

Ba/F3 Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TKIs against specific EGFR or HER2 mutations.

-

Cell Culture: Maintain Ba/F3 cells (an IL-3 dependent murine pro-B cell line) stably transfected with the specific EGFR or HER2 mutant of interest in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and murine IL-3.

-

Cell Plating: Wash the cells to remove IL-3 and plate them in 96-well plates at a density of 2 x 10^4 to 3 x 10^4 cells per well in IL-3-free medium.

-

TKI Treatment: Add serial dilutions of the TKIs (e.g., poziotinib, afatinib, osimertinib) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by [3H]-thymidine incorporation.

-

IC50 Calculation: Plot the cell viability against the logarithm of the TKI concentration and use a non-linear regression model to calculate the IC50 value.

Western Blotting for EGFR Signaling Pathway Analysis

Objective: To assess the expression and phosphorylation status of key proteins in the EGFR signaling pathway in response to TKI treatment.

-

Cell Lysis: Treat NSCLC cells with the desired TKI for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK, as well as other proteins of interest, overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression and phosphorylation levels.

In Vivo Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of poziotinib in a preclinical model that closely recapitulates the human tumor environment.

-

Tumor Implantation: Surgically obtain fresh tumor fragments from NSCLC patients with known EGFR or HER2 exon 20 insertion mutations and implant them subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Passaging: Monitor tumor growth using calipers. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and serially passaged into new cohorts of mice.

-

Treatment: When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer poziotinib or a vehicle control orally at the desired dose and schedule (e.g., daily).

-

Efficacy Assessment: Monitor tumor volume regularly throughout the treatment period. At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting, or sequencing).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of the treatment.

Circulating Tumor DNA (ctDNA) Analysis

Objective: To non-invasively monitor treatment response and detect the emergence of resistance mutations in patients receiving TKI therapy.

-

Blood Collection: Collect peripheral blood samples from patients at baseline and at various time points during treatment in specialized tubes that preserve cell-free DNA (e.g., Streck Cell-Free DNA BCT).

-

Plasma Isolation: Separate the plasma from the blood cells by centrifugation within a few hours of collection.

-

cfDNA Extraction: Isolate cell-free DNA from the plasma using a commercially available kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the extracted cfDNA. This may involve techniques like digital PCR (dPCR) for targeted mutation detection or next-generation sequencing (NGS) for broader genomic analysis.

-

Bioinformatic Analysis: Analyze the sequencing data to identify and quantify specific mutations, such as the primary EGFR/HER2 mutation and potential resistance mutations (e.g., T790M).

-

Correlation with Clinical Outcomes: Correlate the changes in ctDNA levels and the emergence of resistance mutations with clinical outcomes, such as radiological response and progression-free survival.

Visualizations: Signaling Pathways and Experimental Workflows

EGFR/HER2 Signaling Pathway and Poziotinib Inhibition

Caption: EGFR/HER2 signaling and Poziotinib's inhibitory action.

Experimental Workflow for Evaluating Poziotinib's Efficacy

Caption: Workflow for poziotinib's preclinical to clinical evaluation.

Logical Relationship of Poziotinib Resistance Mechanisms

Caption: Mechanisms of acquired resistance to poziotinib.

Conclusion

Poziotinib represents a significant advancement in the treatment of NSCLC patients with historically difficult-to-treat EGFR and HER2 exon 20 insertion mutations. Its unique ability to overcome steric hindrance within the ATP-binding pocket of these mutated receptors has translated into meaningful clinical activity. The comprehensive preclinical and clinical data, supported by robust experimental methodologies, provide a strong rationale for its continued development and use in this patient population. Understanding the mechanisms of both its efficacy and the inevitable development of resistance is crucial for optimizing its clinical application and for the rational design of future therapeutic strategies, including combination therapies, to further improve outcomes for these patients. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the field of targeted therapy for NSCLC.

References

- 1. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]

- 9. Implementing ctDNA Analysis in the Clinic: Challenges and Opportunities in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad.com [bio-rad.com]

- 14. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Circulating Tumour DNA (ctDNA) as a Predictor of Clinical Outcome in Non-Small Cell Lung Cancer Undergoing Targeted Therapies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajmc.com [ajmc.com]

Poziotinib's Selectivity for EGFR and HER2 Exon 20 Insertion Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations involving exon 20 insertions in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) have historically posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC). These mutations confer resistance to many standard tyrosine kinase inhibitors (TKIs). Poziotinib, a novel, orally available, quinazoline-based pan-HER inhibitor, has demonstrated significant clinical activity against these notoriously difficult-to-treat mutations. This technical guide provides an in-depth analysis of poziotinib's mechanism of action, its selectivity for exon 20 insertion mutations, and a summary of key preclinical and clinical data. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development in this area.

Introduction: The Challenge of Exon 20 Insertions

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation.[1] Activating mutations in these receptors can lead to uncontrolled cell growth and tumor formation. While several generations of TKIs have been developed to target common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring exon 20 insertion mutations have remained largely refractory to these therapies.[2][3]

The structural basis for this resistance lies in the conformational changes induced by the insertion of amino acids in exon 20. These insertions occur in the loop following the C-helix of the kinase domain, leading to a restricted drug-binding pocket and steric hindrance that prevents the binding of many conventional TKIs.[3][4][5]

Poziotinib: A Structural Solution to a Molecular Challenge

Poziotinib's efficacy against exon 20 insertion mutations stems from its unique molecular structure. Its small size and flexible nature allow it to circumvent the steric hindrance within the mutated ATP-binding pocket, enabling it to bind effectively and inhibit the kinase activity of the mutated EGFR and HER2 receptors.[3][6] This leads to the inhibition of downstream signaling pathways, primarily the PI3K-AKT and MEK-ERK pathways, which are critical for tumor cell growth and survival.[7][8][9]

Signaling Pathway Inhibition by Poziotinib

Caption: Poziotinib inhibits mutated EGFR/HER2, blocking downstream signaling.

Quantitative Efficacy of Poziotinib

In Vitro Potency

Preclinical studies using Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival and can be rendered IL-3 independent by the expression of an active tyrosine kinase, have demonstrated the potent and selective activity of poziotinib against various EGFR and HER2 exon 20 insertion mutations.

| Cell Line (Mutation) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| Ba/F3 (EGFR Exon 20 Average) | 1.0 | ~40 | ~100 | [3] |

| Ba/F3 (HER2 Exon 20 Average) | 1.9 | ~11.4 | ~380 | [3] |

| Ba/F3 (EGFR T790M) | ~65 (relative to Exon 20) | - | - | [3] |

Table 1: Comparative IC50 Values of TKIs in Ba/F3 Cells with Exon 20 Insertions.

Clinical Efficacy

Clinical trials have validated the preclinical promise of poziotinib in patients with NSCLC harboring EGFR or HER2 exon 20 insertion mutations. The ZENITH20 trial is a key multicenter, multicohort Phase 2 study evaluating the efficacy and safety of poziotinib.[10][11]

| Trial Cohort | Mutation Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |

| ZENITH20 (Cohort 1) | EGFR Exon 20 | 14.8% | 68.7% | - | [12] |

| ZENITH20 (Cohort 2) | HER2 Exon 20 | 27.8% | 70.0% | 5.5 months | [11][13] |

| NCT03066206 | EGFR Exon 20 (n=11) | 64% | - | - | [3] |

| NCT03066206 | HER2 Exon 20 (n=30) | 27% | 73% | 5.5 months | [14] |

Table 2: Summary of Clinical Trial Results for Poziotinib in Exon 20 Mutant NSCLC.

Impact of Insertion Location

Further analysis has revealed that the efficacy of poziotinib is significantly influenced by the specific location of the insertion within exon 20. "Near-loop" insertions (amino acids A767 to P772) are more sensitive to poziotinib compared to "far-loop" insertions.[5][15][16]

| Insertion Location | Objective Response Rate (ORR) | Reference |

| Near-loop | 46% | [15][16] |

| Far-loop | 0% | [15][16] |

Table 3: Poziotinib ORR Based on EGFR Exon 20 Insertion Location.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is a standard method for assessing the effect of a compound on cell viability.

Caption: Workflow for a standard MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate NSCLC cell lines (e.g., H1975, PC-9) or Ba/F3 cells expressing specific exon 20 mutations in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6][17]

-

Compound Treatment: Treat the cells with a serial dilution of poziotinib (e.g., 0.001 to 10 µM) for 72 hours.[17]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][17]

-

Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][17]

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of poziotinib.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein phosphorylation, indicating the inhibition of signaling pathways.

Methodology:

-

Cell Lysis: Treat cells with poziotinib for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.[18][19]

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18][19]

In Vivo Patient-Derived Xenograft (PDX) Models

PDX models provide a more clinically relevant system to evaluate the in vivo efficacy of anti-cancer drugs.

Caption: Workflow for a patient-derived xenograft (PDX) study.

Methodology:

-

Tumor Implantation: Subcutaneously implant fresh tumor fragments from NSCLC patients with confirmed EGFR or HER2 exon 20 insertion mutations into immunodeficient mice (e.g., NOD-SCID).[20]

-

Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged into new cohorts of mice for expansion.[20]

-

Treatment: When tumors in the experimental cohort reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer poziotinib orally at a predetermined dose and schedule (e.g., 10 mg/kg daily).[21]

-

Monitoring and Endpoint: Measure tumor volume and mouse body weight regularly. The study endpoint is typically when tumors in the control group reach a maximal allowed size.[20]

-

Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of poziotinib.

Mechanisms of Acquired Resistance

As with other targeted therapies, acquired resistance to poziotinib can develop. Preclinical and clinical studies have identified several mechanisms of resistance, including:

-

On-target resistance: Acquired secondary mutations in the EGFR kinase domain, such as T790M and C797S.[2][22]

-

Bypass track activation: Upregulation of alternative signaling pathways, such as MET amplification.[22]

-

Phenotypic changes: Epithelial-to-mesenchymal transition (EMT).[2]

Conclusion and Future Directions

Poziotinib has emerged as a promising therapeutic agent for patients with NSCLC harboring EGFR and HER2 exon 20 insertion mutations, a patient population with historically poor outcomes. Its unique structural properties enable it to overcome the steric hindrance that renders other TKIs ineffective. The strong preclinical rationale has been translated into clinically meaningful responses, although the efficacy is notably dependent on the specific location of the insertion.

Future research should focus on strategies to overcome acquired resistance to poziotinib, potentially through combination therapies. Further investigation into the differential sensitivity of various exon 20 insertion subtypes will be crucial for optimizing patient selection and treatment strategies. The continued development of novel, more selective, and potent inhibitors for this challenging group of mutations remains an important goal in the field of precision oncology.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Clinical Trial: NCT03066206 - My Cancer Genome [mycancergenome.org]

- 6. texaschildrens.org [texaschildrens.org]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]

- 10. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]

- 11. ascopubs.org [ascopubs.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Phase 2 Study of Poziotinib in Participants With NSCLC Having EGFR or HER2 Exon 20 Insertion Mutation [clin.larvol.com]

- 14. Poziotinib for Patients With HER2 Exon 20 Mutant Non-Small-Cell Lung Cancer: Results From a Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. targetedonc.com [targetedonc.com]

The Structural Imperative: How Poziotinib Overcomes Resistance in EGFR Exon 20-Mutated NSCLC

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations has historically presented a formidable treatment challenge. These mutations confer intrinsic resistance to many standard EGFR tyrosine kinase inhibitors (TKIs), leaving a significant unmet medical need. Poziotinib, a novel, orally available, quinazoline-based TKI, has emerged as a promising therapeutic agent in this setting. This technical guide delves into the structural and molecular underpinnings of Poziotinib's efficacy, providing a comprehensive overview of its mechanism of action, supported by preclinical and clinical data, and detailed experimental methodologies.

The Structural Hurdle of Exon 20 Insertions

Unlike the more common EGFR mutations (exon 19 deletions and L858R), which sensitize tumors to TKIs, exon 20 insertions dramatically alter the conformation of the ATP-binding pocket within the kinase domain.[1] These insertions, typically ranging from one to seven amino acids, create steric hindrance that physically obstructs the binding of larger, more rigid TKIs.[2][3] This structural alteration is the primary reason for the limited efficacy of first and second-generation EGFR TKIs in this patient population.

Poziotinib's Structural Advantage: A Matter of Size and Flexibility

The clinical activity of Poziotinib in this challenging setting is rooted in its unique molecular architecture. Its small size and inherent flexibility allow it to fit into the constricted drug-binding pocket of EGFR and HER2 with exon 20 insertion mutations.[2][4] This ability to circumvent the steric clash that hinders other TKIs is a key determinant of its potent inhibitory activity.[5]

Molecular modeling and in silico studies have been instrumental in elucidating this structural basis of efficacy. These models reveal that Poziotinib can form a stable, covalent bond with the cysteine residue (C797 in EGFR and C805 in HER2) in the active site, effectively and irreversibly inhibiting kinase activity.[5]

Differential Efficacy: The Importance of Insertion Location

Further research has unveiled a nuanced aspect of Poziotinib's efficacy: its activity is highly dependent on the specific location of the amino acid insertions within exon 20.[6][7] Insertions are now broadly categorized as "near-loop" (occurring between amino acids A767 and P772) and "far-loop" (occurring after P772).[6][8]

Preclinical and clinical data consistently demonstrate that tumors with near-loop insertions are significantly more sensitive to Poziotinib than those with far-loop insertions.[6][7] This differential sensitivity is attributed to the distinct conformational changes induced by insertions at different positions within the C-helix and the subsequent loop, which variably impact the accessibility of the drug-binding pocket.[6]

Quantitative Analysis of Poziotinib's Potency

The potent and selective activity of Poziotinib against EGFR and HER2 exon 20 insertion mutations has been quantified in numerous preclinical studies. The following tables summarize key in vitro and clinical trial data.

Table 1: In Vitro Activity of Poziotinib against EGFR and HER2 Exon 20 Insertion Mutations

| Cell Line | Mutation | IC50 (nM) | Reference |

| Ba/F3 | EGFR A767_V769dupASV | 0.7 | [2] |

| Ba/F3 | EGFR D770_N771insSVD | 1.2 | [2] |

| Ba/F3 | EGFR V774_C775insHV | 0.6 | [2] |

| Ba/F3 | HER2 A775_G776insYVMA | 1.9 | [5] |

| H1781 | HER2 E770_A771insAYVM | 7.7 | [5] |

| CUTO14 | EGFR A767dupASV | 1.84 | [5] |

| YUL-0019 | EGFR N771delinsFH | 0.30 | [5] |

Table 2: Clinical Efficacy of Poziotinib in NSCLC with EGFR Exon 20 Insertions (ZENITH20 Trial)

| Cohort | Treatment Setting | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Cohort 1 | Previously Treated | 14.8% | 4.2 months | [3] |

| Phase II (MD Anderson) | Previously Treated | 32% (overall) | 5.5 months | [7][9] |

| Near-loop insertions | 46% | - | [7] | |

| Far-loop insertions | 0% | - | [7] |

Table 3: Clinical Efficacy of Poziotinib in NSCLC with HER2 Exon 20 Insertions (ZENITH20-2 and Phase II Trials)

| Trial Cohort | Treatment Setting | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| ZENITH20-2 | Previously Treated | 27.8% | 5.5 months | [10] |

| Phase II (Investigator-Initiated) | Previously Treated | 27% | 5.5 months | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Poziotinib and a typical experimental workflow for evaluating TKI sensitivity.

EGFR/HER2 Signaling Pathway

Caption: EGFR/HER2 signaling pathways inhibited by Poziotinib.

Experimental Workflow for TKI Sensitivity

References

- 1. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location - ecancer [ecancer.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. onclive.com [onclive.com]

- 4. Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poziotinib Shows Activity in EGFR Exon 20–Mutant NSCLC, With Efficacy Dependent on Insertion Location - The ASCO Post [ascopost.com]

- 8. Poziotinib is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]

- 9. onclive.com [onclive.com]

- 10. Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining Poziotinib IC50 in Ba/F3 Cell Lines

Introduction

Poziotinib is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] It has demonstrated significant activity against tumors harboring activating mutations in these receptors, particularly exon 20 insertion mutations in EGFR and HER2, which are often resistant to other TKIs.[2][3] The Ba/F3 cell line, an IL-3 dependent pro-B cell line from murine bone marrow, is a widely used in vitro model system for assessing the oncogenic potential of various kinases and the efficacy of their inhibitors.[4] By genetically engineering these cells to express specific mutant forms of EGFR or HER2, they become dependent on the activity of these oncogenes for their survival and proliferation, thus providing a sensitive system for determining the half-maximal inhibitory concentration (IC50) of drugs like Poziotinib.

This document provides detailed application notes and protocols for determining the IC50 of Poziotinib in Ba/F3 cell lines expressing various EGFR and HER2 mutations.

Mechanism of Action and Signaling Pathway

Poziotinib covalently binds to the kinase domain of EGFR and HER2, leading to irreversible inhibition of their signaling activity.[5] This blocks downstream signaling pathways, such as the STAT3, AKT, and ERK pathways, which are crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells with these mutations.[5]

Figure 1: Poziotinib Signaling Pathway Inhibition.

Data Presentation

The following tables summarize the reported IC50 values of Poziotinib in various Ba/F3 cell lines expressing different EGFR and HER2 exon 20 insertion mutations.

Table 1: Poziotinib IC50 in Ba/F3 Cells with EGFR Exon 20 Mutations

| Ba/F3 Cell Line (EGFR Mutation) | Average IC50 (nM) | Reference |

| EGFR Exon 20 Insertion | 1.0 | [2] |

| EGFR A767dupASV | 1.84 | [2] |

| EGFR N771delinsFH | 0.30 | [2] |

Table 2: Poziotinib IC50 in Ba/F3 Cells with HER2 Exon 20 Mutations

| Ba/F3 Cell Line (HER2 Mutation) | Average IC50 (nM) | Reference |

| HER2 Exon 20 Insertion | 1.9 | [2][6] |

Table 3: Comparative IC50 Values of Poziotinib and Other TKIs in Ba/F3 Cells

| Cell Line (Mutation) | Poziotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |

| Ba/F3 EGFR Exon 20 Insertion | ~1.0 | ~40 | ~100 | [2] |

| Ba/F3 HER2 Exon 20 Insertion | ~1.9 | ~11.4 | ~380 | [2][6] |

Experimental Protocols

This section details the methodology for determining the IC50 of Poziotinib in Ba/F3 cell lines.

Materials and Reagents

-

Ba/F3 cells expressing the EGFR or HER2 mutation of interest

-

Parental Ba/F3 cells (as a control)

-

RPMI-1640 medium

-